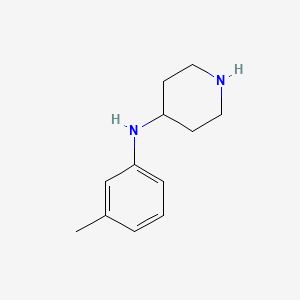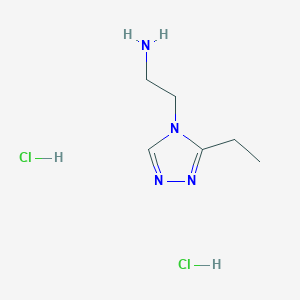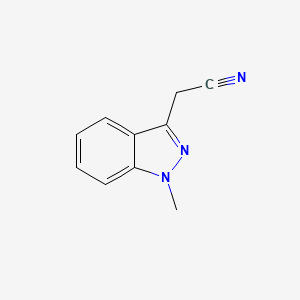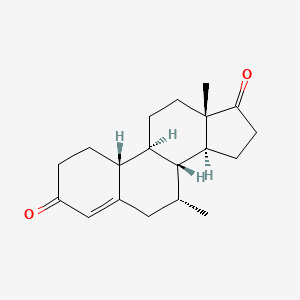![molecular formula C13H19Cl2NO2 B1424578 4-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochloride CAS No. 1220035-87-9](/img/structure/B1424578.png)
4-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochloride
Übersicht
Beschreibung
“4-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H18ClNO2 . It is used in scientific research, with applications ranging from drug development to studying cellular mechanisms.
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, is a topic of interest in the field of organic chemistry . Piperidones, which serve as precursors to the piperidine ring, are particularly important due to their unique biochemical properties . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 243.73 .Chemical Reactions Analysis
Piperidines, including “this compound”, are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 243.73 . The compound should be stored at a temperature of 0-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Copolymerization
4-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochloride is involved in the synthesis and copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates. These compounds are synthesized through piperidine catalyzed Knoevenagel condensation and characterized by various methods such as IR, 1H, and 13C-NMR. They find application in copolymerization with styrene, contributing to the development of new polymer materials with diverse properties (Whelpley et al., 2022).
Neuropharmacology
In neuropharmacology, a compound similar to this compound, specifically FG-7080, has shown efficacy in improving cognitive impairments in rats. This serotonin reuptake inhibitor ameliorates cognitive impairments caused by cholinergic dysfunction, indicating its potential in treating memory-related disorders (Miura et al., 1993).
Antimicrobial and Antioxidant Activities
A derivative, 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, exhibits significant antimicrobial and antioxidant activities. This indicates the potential of such compounds in the development of new antimicrobial and antioxidant agents, expanding their application in medical and health sciences (Harini et al., 2014).
Analytical Chemistry
In analytical chemistry, related piperidine derivatives are used in the identification and quantification of impurities in pharmaceutical substances, like cloperastine hydrochloride. This application is crucial for ensuring the quality and safety of pharmaceutical products (Liu et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(2-chloro-4-methoxyphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2.ClH/c1-16-11-2-3-13(12(14)8-11)17-9-10-4-6-15-7-5-10;/h2-3,8,10,15H,4-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHDCCHVKIYZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2CCNCC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1424501.png)

![N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1424504.png)
![Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]propanoate](/img/structure/B1424505.png)
![Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1424506.png)
![3-[(Cyclopentylsulfanyl)methyl]aniline hydrochloride](/img/structure/B1424508.png)



![4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424514.png)
![(4-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1424518.png)